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CalFluor 580 Azide: A Technical Guide for Bioorthogonal Labeling

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **CalFluor 580 Azide**, a fluorogenic probe designed for the detection of alkyne-tagged biomolecules. Its unique "turn-on" characteristic upon reaction makes it an invaluable tool for no-wash imaging in complex biological systems.

Core Properties of CalFluor 580 Azide

CalFluor 580 Azide is a water-soluble, dark red amorphous solid that remains non-fluorescent until it participates in a copper-catalyzed or metal-free click chemistry reaction with an alkyne. [1] This property is crucial for minimizing background fluorescence from unreacted probes, a common issue in biomolecule visualization.[1][2][3]

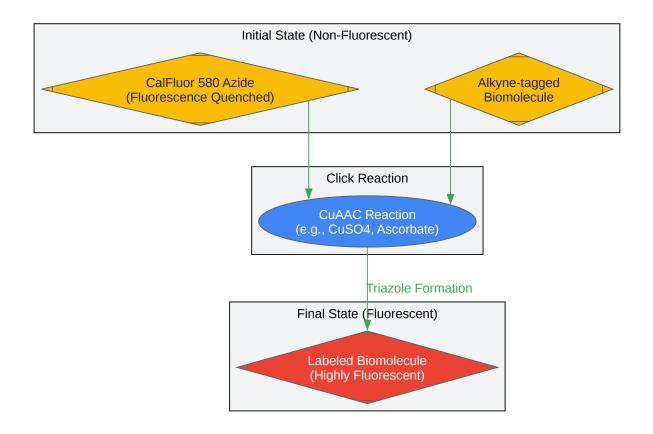


Property	Value
Excitation Maximum	591 nm
Emission Maximum	609 nm
Molecular Weight	878.1 g/mol
Molecular Formula	C39H55N5O12S2Si
Purity	>90% (HPLC) or ≥95%
Solubility	Water, DMSO
Storage	-20°C, Desiccated
Spectrally Similar Dyes	Alexa Fluor® 594, CF® 594, DyLight® 594, Texas Red

Mechanism of Action: Fluorogenic Activation via Click Chemistry

The central mechanism of **CalFluor 580 Azide** is its activation from a non-fluorescent state to a highly fluorescent one. This process is driven by Photoinduced Electron Transfer (PeT) quenching in the azide form. The azide group effectively quenches the fluorescence of the dye. Upon reaction with an alkyne-modified biomolecule (e.g., proteins, glycans, or nucleic acids) through a Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) reaction, the azide is converted into a stable triazole. This conversion eliminates the PeT quenching, leading to a significant increase in fluorescence and "turning on" the signal.





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Figure 1. Activation mechanism of CalFluor 580 Azide via CuAAC click chemistry.

Experimental Protocols

The fluorogenic nature of **CalFluor 580 Azide** makes it highly suitable for applications where washing steps are problematic, such as in living cells or whole organisms. Below are detailed methodologies for common applications.



Protocol 1: No-Wash Labeling of Glycoproteins on Live Cell Surfaces

This protocol is adapted from studies on live mammalian cells.

Methodology:

- Metabolically label cells by incubating them with an alkyne-modified sugar (e.g., Ac4ManNAI) to introduce alkyne groups onto cell-surface glycans.
- Prepare a fresh "click" reaction cocktail. For a typical reaction, final concentrations are:
 - 10 μM CalFluor 580 Azide
 - 50 μM CuSO₄
 - 300 μM BTTAA ligand
 - 5 mM Sodium Ascorbate (add fresh)
- Add the reaction cocktail directly to the cell culture medium.
- Incubate for a designated period (e.g., 20-30 minutes) at the appropriate temperature for the cell type.
- Quench the reaction by adding 1 mM of a copper chelator like Bathocuproine disulfonate (BCS).
- Image the cells directly without any wash steps. The low background of the unreacted probe allows for clear visualization of the labeled glycoproteins.

Protocol 2: Labeling of Glycoproteins on Fixed Cells

This protocol is suitable for fixed samples where intracellular structures may also be targeted.

Methodology:

• Metabolically label cells with an alkyne-modified substrate as described above.



- Fix the cells using a standard protocol (e.g., 3% paraformaldehyde).
- Permeabilize the cells if intracellular targets are desired (e.g., with Triton X-100 or saponin).
- Prepare a fresh "click" reaction cocktail. For fixed cells, component concentrations can be higher:
 - 10 μM CalFluor 580 Azide
 - o 1 mM CuSO₄
 - 100 μM TBTA ligand
 - 2 mM Sodium Ascorbate (add fresh)
 - 0.1 mg/mL BSA (to prevent ligand precipitation)
- Add the cocktail to the fixed cells and incubate for 30-60 minutes.
- While no-wash imaging is possible, one or more washes with PBS can be performed to remove residual catalyst components.
- Mount the sample and proceed with imaging.

Protocol 3: No-Wash Labeling in Developing Zebrafish

This protocol demonstrates the utility of CalFluor 580 Azide in a whole-organism context.

Methodology:

- Introduce alkyne-modified biomolecules into the zebrafish embryo. For example, inject approximately 50 pmol of an alkyne-modified sialic acid precursor (e.g., SiaNAI) at the oneto four-cell stage.
- Allow the embryos to develop to the desired stage (e.g., 24-36 hours post-fertilization, hpf).
- Prepare a labeling solution containing:
 - 1 μM CalFluor 580 Azide

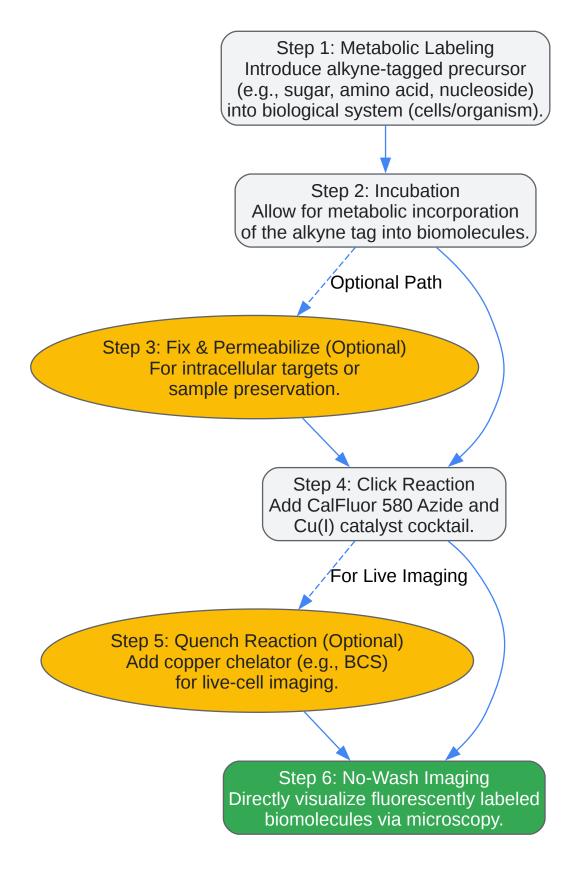






- Copper catalyst system (e.g., 50 μM CuSO₄, 300 μM BTTAA, 10 mM sodium ascorbate)
- Transfer the embryos into the labeling solution.
- Image the developing zebrafish directly in the labeling solution. Alkynedependent fluorescence can often be observed within 5 minutes and may saturate by 20 minutes.





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Figure 2. General experimental workflow for biomolecule labeling with CalFluor 580 Azide.



Applications and Advantages

CalFluor 580 Azide is a powerful tool for a variety of applications due to its fluorogenic properties. It has been successfully used for the sensitive visualization of metabolically labeled glycans, DNA, RNA, and proteins. Its key advantage is enabling biomolecule detection under no-wash conditions, which is particularly beneficial for imaging in the intracellular environment, tissues of living organisms, and in vivo studies where reagent removal is difficult or impossible. This simplifies experimental workflows and improves the signal-to-noise ratio by minimizing background from unbound probes.

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References

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